Cas no 872688-61-4 (N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide)

N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, 2-[[6-(4-chlorophenyl)-3-pyridazinyl]thio]-N-(phenylmethyl)-
- 872688-61-4
- AKOS024618202
- N-benzyl-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide
- F1899-0153
- N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
- N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
- N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide
-
- インチ: 1S/C19H16ClN3OS/c20-16-8-6-15(7-9-16)17-10-11-19(23-22-17)25-13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24)
- InChIKey: VUDKCERYEHSISR-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1)(=O)CSC1=NN=C(C2=CC=C(Cl)C=C2)C=C1
計算された属性
- せいみつぶんしりょう: 369.0702610g/mol
- どういたいしつりょう: 369.0702610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 80.2Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 652.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.34±0.46(Predicted)
N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1899-0153-2μmol |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-100mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-2mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-4mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-5mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-1mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-50mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-75mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-10mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1899-0153-30mg |
N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide |
872688-61-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamideに関する追加情報
Introduction to N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 872688-61-4)
N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide, a compound with the chemical identifier CAS No. 872688-61-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this molecule, featuring a N-benzyl group and a pyridazin-3-ylsulfanyl moiety, is engineered to interact with biological targets in a highly specific manner, making it a promising candidate for further research and development.
The N-benzyl group is a common pharmacophore in medicinal chemistry, known for its ability to enhance the solubility and bioavailability of drugs. Its presence in N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide suggests that this compound may exhibit favorable pharmacokinetic properties. Additionally, the pyridazin-3-ylsulfanyl moiety is particularly interesting as it has been shown to exhibit interactions with various biological receptors, including those involved in inflammation and pain signaling.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery. These compounds have demonstrated efficacy in modulating enzyme activity and receptor binding, which are critical mechanisms in the treatment of numerous diseases. The specific substitution pattern in N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide, particularly the presence of a 4-chlorophenyl group, is thought to enhance its binding affinity to target proteins. This structural feature is often exploited in medicinal chemistry to optimize drug-like properties such as potency and selectivity.
The synthesis of N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the pyridazin-3-ylsulfanyl group necessitates careful handling of sulfhydryl-containing reagents, which can be sensitive to oxidation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core pyridazine ring system efficiently.
In terms of biological activity, preliminary investigations suggest that N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide may possess anti-inflammatory properties. The interaction between the sulfanyl group and biological targets has been implicated in the modulation of inflammatory pathways. This aligns with current trends in drug development, where targeting inflammation is a key strategy for treating chronic diseases such as arthritis and inflammatory bowel disease.
The potential therapeutic applications of N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide extend beyond anti-inflammatory uses. Its structural motifs suggest that it may also interact with other biological systems, including those involved in neurotransmitter release and cell signaling. Further research is needed to fully elucidate its mechanism of action and identify new therapeutic targets.
Evaluation of the compound's pharmacokinetic profile is essential before it can be considered for clinical development. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) need to be thoroughly assessed. Computational modeling techniques have been increasingly used to predict these properties early in the drug discovery process, saving time and resources.
The role of computational chemistry in understanding the behavior of N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide cannot be overstated. Molecular docking studies have been conducted to explore its binding interactions with potential target proteins. These studies provide valuable insights into how the compound might function at a molecular level and guide future modifications to enhance its efficacy.
The development of new pharmaceutical agents often involves iterative optimization based on structural modifications. The substitution pattern around the pyridazine ring in N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide offers numerous possibilities for such optimization. By varying the substituents on the benzyl group or introducing additional functional groups into the pyridazine core, researchers can fine-tune the compound's pharmacological properties.
In conclusion, N-benzyl-2-{6-(4-chlorophenyl)pyridazin-3-ylsulfanyl}acetamide represents a promising lead compound for further pharmaceutical development. Its unique structural features and preliminary biological activity make it an attractive candidate for treating various diseases. Continued research into its mechanism of action, pharmacokinetic profile, and potential therapeutic applications will be crucial in determining its future role in medicine.
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